4-Hydroxy-2-iodobenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of salicylic acid. This process typically uses iodine and an oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds as follows:
C7H6O3+I2+KIO3→C7H5IO3+KI+H2O
The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Iodoxybenzoic acid, a hypervalent iodine compound.
Reduction: The iodine atom can be reduced to form 4-Hydroxybenzoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as Oxone (potassium peroxymonosulfate) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Iodoxybenzoic acid
Reduction: 4-Hydroxybenzoic acid
Substitution: Various substituted benzoic acids, depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of hypervalent iodine compounds, which are valuable oxidizing agents in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-iodobenzoic acid involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. For example, its oxidation product, 2-Iodoxybenzoic acid, can oxidize alcohols to carbonyl compounds through a single electron transfer mechanism.
Comparison with Similar Compounds
4-Hydroxy-2-iodobenzoic acid can be compared with other similar compounds, such as:
2-Iodobenzoic acid: Lacks the hydroxyl group at the 4-position, making it less reactive in certain substitution reactions.
4-Iodobenzoic acid: Lacks the hydroxyl group at the 2-position, affecting its redox properties.
4-Hydroxybenzoic acid: Lacks the iodine atom, making it less versatile in synthetic applications.
The presence of both the hydroxyl and iodine groups in this compound makes it unique and valuable for various chemical transformations and applications.
Properties
IUPAC Name |
4-hydroxy-2-iodobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHAEKSMWKKPOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.